Cas no 1516147-87-7 (methyl2-(1,3-oxazol-5-yl)ethylamine)

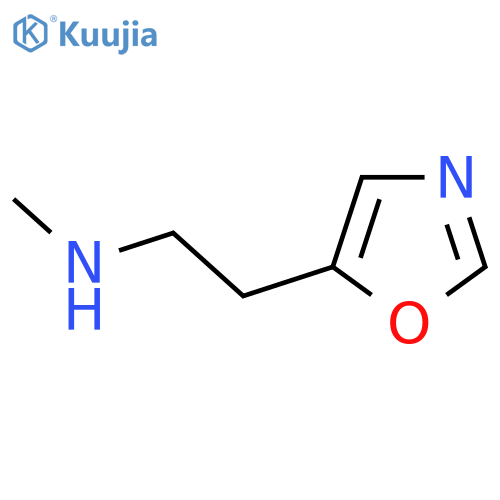

1516147-87-7 structure

商品名:methyl2-(1,3-oxazol-5-yl)ethylamine

methyl2-(1,3-oxazol-5-yl)ethylamine 化学的及び物理的性質

名前と識別子

-

- methyl2-(1,3-oxazol-5-yl)ethylamine

- 1516147-87-7

- methyl[2-(1,3-oxazol-5-yl)ethyl]amine

- EN300-1777580

-

- インチ: 1S/C6H10N2O/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3

- InChIKey: ROJRDJHHYSYBQZ-UHFFFAOYSA-N

- ほほえんだ: O1C=NC=C1CCNC

計算された属性

- せいみつぶんしりょう: 126.079312947g/mol

- どういたいしつりょう: 126.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 77.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

methyl2-(1,3-oxazol-5-yl)ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777580-5.0g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1777580-0.25g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 0.25g |

$920.0 | 2023-09-20 | ||

| Enamine | EN300-1777580-0.1g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 0.1g |

$879.0 | 2023-09-20 | ||

| Enamine | EN300-1777580-0.05g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 0.05g |

$839.0 | 2023-09-20 | ||

| Enamine | EN300-1777580-2.5g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 2.5g |

$1959.0 | 2023-09-20 | ||

| Enamine | EN300-1777580-10g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 10g |

$4299.0 | 2023-09-20 | ||

| Enamine | EN300-1777580-5g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 5g |

$2900.0 | 2023-09-20 | ||

| Enamine | EN300-1777580-1.0g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1777580-10.0g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1777580-0.5g |

methyl[2-(1,3-oxazol-5-yl)ethyl]amine |

1516147-87-7 | 0.5g |

$959.0 | 2023-09-20 |

methyl2-(1,3-oxazol-5-yl)ethylamine 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1516147-87-7 (methyl2-(1,3-oxazol-5-yl)ethylamine) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量